3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(4-methylphenyl)-1H-pyrazole
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Overview
Description
3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(4-methylphenyl)-1H-pyrazole is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(4-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the hydrogenation of the aromatic rings.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, where halogens or other substituents can be introduced using reagents like bromine or chlorine under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Hydrogenated pyrazole derivatives.
Substitution: Halogenated pyrazole compounds.
Scientific Research Applications
3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(4-methylphenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(4-methylphenyl)-4-methyl-1H-pyrazole: Lacks the additional methyl groups on the aromatic rings.
3,5-diphenyl-4-methyl-1H-pyrazole: Lacks the methyl substituents entirely.
4-methyl-1-phenyl-3,5-bis(4-methylphenyl)-1H-pyrazole: Similar structure but with different substitution patterns.
Uniqueness
3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(4-methylphenyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C27H28N2 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C27H28N2/c1-17-7-13-25(14-8-17)29-27(24-12-10-19(3)21(5)16-24)22(6)26(28-29)23-11-9-18(2)20(4)15-23/h7-16H,1-6H3 |
InChI Key |
HLYYLLQILIXXGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC(=C(C=C3)C)C)C)C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
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